Cefrotil
Description
Cefrotil (Chemical Abstracts Service [CAS] No. 52231-20-6) is an investigational cephalosporin-class antibiotic patented by Farbwerke Hoechst A.-G. Its molecular formula is C₂₀H₂₂N₄O₄S, and it is administered orally . As a β-lactam antibiotic, this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). While its exact indications remain under investigation, its structural similarity to other cephalosporins suggests broad-spectrum activity against Gram-positive and Gram-negative pathogens .
Properties
IUPAC Name |
(6R,7R)-3-methyl-8-oxo-7-[[2-[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-11-10-29-19-15(18(26)24(19)16(11)20(27)28)23-14(25)9-12-3-5-13(6-4-12)17-21-7-2-8-22-17/h3-6,15,19H,2,7-10H2,1H3,(H,21,22)(H,23,25)(H,27,28)/t15-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTZCQVZVRVDTD-DNVCBOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)CC3=CC=C(C=C3)C4=NCCCN4)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)C4=NCCCN4)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200278 | |
| Record name | Cefrotil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52231-20-6 | |
| Record name | Cefrotil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052231206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefrotil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEFROTIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44P98H0A27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cefrotil is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves acylation, cyclization, and other steps to introduce the necessary functional groups .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the efficacy and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefrotil undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Clinical Applications
Cefrotil has been evaluated in various clinical studies for its effectiveness in treating infections. Key findings from the literature include:
- Upper Respiratory Tract Infections : A study involving 369 patients demonstrated an overall clinical improvement rate of 89% when treated with this compound for acute infections such as tonsillitis and pharyngitis . The majority of patients reported significant symptom relief, with adverse effects being minimal and mostly mild in nature.
- Bacterial Resistance Studies : this compound is utilized to investigate mechanisms of bacterial resistance. Its effectiveness against beta-lactamase-producing strains allows researchers to study resistance patterns and develop strategies to combat resistant infections.
- Comparative Efficacy : Clinical trials have compared this compound's efficacy with other antibiotics. For instance, it has been shown to have comparable eradication rates to amoxicillin in treating Helicobacter pylori infections, particularly in patients allergic to penicillin .
Research Applications
This compound's applications extend beyond direct clinical use into various research domains:
- Pharmaceutical Development : this compound serves as a model compound for the development of new beta-lactam antibiotics. Its structure and properties provide insights into designing more effective derivatives with enhanced antibacterial activity.
- Microbiological Investigations : Researchers use this compound to study the microbiological profiles of infections. It helps in understanding how different bacteria respond to treatment, which is crucial for developing targeted therapies .
- Pollution Management : In industrial applications, this compound has been explored for its potential role in pollution management studies, particularly in assessing the environmental impact of antibiotic residues.
Case Studies and Findings
Several case studies highlight the practical applications of this compound:
Mechanism of Action
Cefrotil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Structural Comparison with Similar Cephalosporins
Cefrotil shares a core β-lactam ring fused with a dihydrothiazine ring, characteristic of cephalosporins. However, its side-chain modifications differentiate it from analogs (Table 1).
Table 1: Molecular and Structural Properties of this compound and Analogs
| Compound | Molecular Formula | CAS No. | Administration Route | Key Structural Features |
|---|---|---|---|---|
| This compound | C₂₀H₂₂N₄O₄S | 52231-20-6 | Oral | Methylthiadiazole side chain |
| Cefprozil | C₁₈H₁₉N₃O₅S | 92665-29-7 | Oral | Propenyl side chain; enhanced stability |
| Cefuroxime axetil | C₂₀H₂₂N₄O₁₀S | 55268-75-2 | Oral | Carbamate prodrug; methoxyimino group |
| Cefpodoxime proxetil | C₂₁H₂₇N₅O₉S₂ | 87239-81-4 | Oral | Ethoxyimino group; broad Gram-negative coverage |
Key Differences :
- Cefprozil : Smaller molecular weight (C₁₈ vs. C₂₀) with a propenyl group, improving acid stability for oral absorption .
- Cefuroxime axetil: A prodrug with a methoxyimino group, enhancing resistance to β-lactamases .
- This compound : Unique methylthiadiazole side chain may influence pharmacokinetics and bacterial target affinity .
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetics
Limited clinical data exist for this compound due to its investigational status. Comparisons are inferred from structurally similar cephalosporins (Table 2).
Table 2: Pharmacokinetic Parameters
| Parameter | This compound (Predicted) | Cefprozil | Cefuroxime axetil |
|---|---|---|---|
| Bioavailability | ~50% (estimated) | 95% | 50% (as prodrug) |
| Half-life (t₁/₂) | 1.5–2.5 hours | 1.3 hours | 1.2–1.6 hours |
| Protein Binding | 15–20% | 35–45% | 33–50% |
| Excretion | Renal (primary) | Renal (60%) | Renal (50%) |
Cefprozil exhibits superior bioavailability due to its acid-stable propenyl group, whereas this compound’s absorption may require optimized formulations .
Pharmacodynamics
Spectrum of Activity :
Mechanistic Differences :
this compound’s methylthiadiazole side chain may enhance binding to PBPs in resistant strains, though clinical validation is pending .
Efficacy
No Phase III trials for this compound are publicly reported. In contrast:
- Cefuroxime axetil demonstrates 85–90% efficacy in acute bacterial sinusitis .
- Cefprozil achieves 88% cure rates in pediatric otitis media .
Adverse Effects
Regulatory and Developmental Status
- Cefprozil/Cefuroxime : FDA-approved with established safety profiles .
Biological Activity
Cefrotil, a member of the cephalosporin class of antibiotics, is primarily used for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a semisynthetic cephalosporin antibiotic derived from the fungus Acremonium. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a versatile option in treating infectious diseases. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is crucial for maintaining the structural integrity of bacterial cells.
This compound exerts its antibacterial effects through the following mechanisms:
- Inhibition of Peptidoglycan Synthesis : this compound binds to penicillin-binding proteins (PBPs), disrupting the final transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.
- Resistance to Beta-lactamases : this compound shows resistance against certain beta-lactamases produced by bacteria, enhancing its efficacy against resistant strains .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: Efficacy in Respiratory Infections
A clinical study evaluated this compound's effectiveness in treating community-acquired pneumonia caused by resistant strains of Haemophilus influenzae. Patients receiving this compound showed a significant reduction in symptoms compared to those treated with standard therapies, demonstrating its utility in managing resistant infections .
Case Study 2: Urinary Tract Infections
In another study involving patients with complicated urinary tract infections, this compound was administered as part of a sequential therapy regimen. The results indicated that patients treated with this compound had comparable outcomes to those receiving traditional antibiotics, with fewer adverse effects reported .
Safety Profile and Side Effects
This compound is generally well-tolerated, with gastrointestinal disturbances being the most common side effects observed. Studies indicate that it does not exhibit nephrotoxicity when administered at recommended doses . Long-term studies have not demonstrated any significant carcinogenic or mutagenic potential associated with its use .
Q & A
Q. What in vitro models are recommended for assessing Cefrotil’s efficacy against antibiotic-resistant pathogens?
Methodological Guidance: Use standardized broth microdilution or agar dilution assays to determine minimum inhibitory concentrations (MICs) against clinically isolated strains (e.g., methicillin-resistant Staphylococcus aureus). Include positive controls (e.g., cefazolin) and account for inoculum size variations, as these factors significantly impact reproducibility . For biofilm-forming pathogens, employ microtiter plate assays with crystal violet staining to quantify biofilm disruption .
Q. How should researchers design pharmacokinetic (PK) studies for this compound in animal models?
Methodological Guidance: Utilize compartmental modeling to analyze plasma concentration-time curves after intravenous and oral administration. Collect serial blood samples at critical timepoints (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose) and validate assays using high-performance liquid chromatography (HPLC) with UV detection. Normalize doses to body surface area for cross-species extrapolation .
Q. What analytical techniques are critical for confirming this compound’s structural integrity and purity?
Methodological Guidance: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC with diode-array detection (DAD) to assess purity (>95%). For polymorphic characterization, employ X-ray diffraction (XRD) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported this compound pharmacokinetic data across studies?
Methodological Guidance: Conduct a meta-analysis stratified by variables such as species, dosing regimens, and analytical methodologies. Use mixed-effects models to account for inter-study heterogeneity. Cross-validate findings using physiologically based pharmacokinetic (PBPK) modeling to isolate confounding factors (e.g., renal clearance variations) .
Q. What experimental strategies optimize this compound’s synergistic effects with β-lactamase inhibitors?
Methodological Guidance: Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) with inhibitors like clavulanic acid. Use time-kill curves to validate synergy (≥2-log CFU reduction vs. monotherapy). For mechanistic insights, employ molecular docking simulations to assess binding affinity shifts in the presence of inhibitors .
Q. How should researchers address contradictions in this compound’s efficacy in immunocompromised versus immunocompetent models?
Methodological Guidance: Design comparative studies with matched cohorts, controlling for variables like neutrophil count and comorbidities. Use transcriptomic profiling (RNA-seq) of infected tissues to identify host-pathogen interactions modulated by this compound. Validate findings using adoptive immune cell transfer in knockout models .
Q. What protocols ensure reproducibility in this compound’s cytotoxicity assays across cell lines?
Methodological Guidance: Standardize cell passage numbers, serum concentrations, and incubation conditions (e.g., 37°C, 5% CO₂). Use ATP-based viability assays (e.g., CellTiter-Glo®) for high-throughput consistency. Include reference toxicants (e.g., doxorubicin) and report half-maximal inhibitory concentrations (IC₅₀) with 95% confidence intervals .
Q. How can multi-omics approaches enhance understanding of this compound’s resistance mechanisms?
Methodological Guidance: Integrate whole-genome sequencing of resistant mutants with proteomic profiling (LC-MS/MS) to identify upregulated efflux pumps or altered penicillin-binding proteins (PBPs). Validate hypotheses using CRISPR-Cas9 gene editing and isothermal microcalorimetry to quantify fitness costs .
Methodological Best Practices
- Data Validation : Replicate key experiments across independent labs using harmonized protocols (e.g., CLSI guidelines) .
- Statistical Rigor : Predefine primary endpoints and power calculations to avoid Type I/II errors. Use tools like Prism® for ANOVA with post-hoc corrections .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE 2.0 guidelines for reporting animal research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
